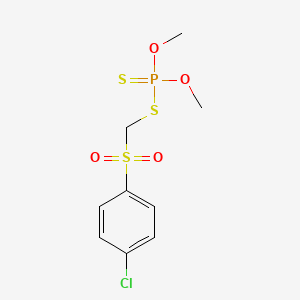

CARBOPHENOTHION METHYL SULFONE

Description

Properties

IUPAC Name |

(4-chlorophenyl)sulfonylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO4PS3/c1-13-15(16,14-2)17-7-18(11,12)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNAGUFFJDAMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO4PS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016590 | |

| Record name | Carbophenothion-Methyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62059-34-1 | |

| Record name | Carbophenothion-Methyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Carbophenothion

The oxidation of carbophenothion represents a foundational method for synthesizing its methyl sulfone derivative. This route employs strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under controlled acidic or neutral conditions. The reaction mechanism involves the conversion of the thioether group (-S-) in carbophenothion to a sulfone group (-SO₂-) through a two-electron oxidation process.

Reaction Equation:

Key parameters influencing yield and purity include:

-

Oxidant Concentration : Stoichiometric excess (1.5–2.0 equivalents) of H₂O₂ ensures complete conversion.

-

Temperature : Reactions proceed optimally at 60–80°C, minimizing side reactions such as over-oxidation to sulfonic acids.

-

Catalysts : Transition metal catalysts (e.g., tungsten or molybdenum oxides) accelerate the reaction but require post-synthesis removal.

Direct Methylation of Sodium Sulfinate Intermediates

An alternative industrial method bypasses the oxidation step by directly methylating sodium p-toluenesulfinate, as detailed in patent CN101659635A. This approach uses monochloro methane (CH₃Cl) as a methylating agent, reacting with the sulfinate salt under elevated pressure and temperature.

Reaction Equation:

Critical Steps:

-

Salification : p-Toluenesulfonyl chloride is converted to sodium p-toluenesulfinate using anhydrous sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) at reflux.

-

Methylation : The sulfinate solution is pressurized with CH₃Cl at 0.20–0.30 MPa and 82–93°C for 18–19 hours, achieving >85% yield.

-

Workup : pH adjustment to 9–10 with alkali lye, followed by cooling, filtration, and drying, yields the final product with 99.5% purity.

Industrial Production Methods

Large-Scale Methylation Reactor Design

Industrial synthesis, as exemplified in patent CN101659635A, employs stainless steel reactors equipped with vacuum systems and recirculating cooling. Key design features include:

Comparative Analysis of Methylating Agents

Traditional methods using dimethyl sulfate (highly toxic) have been supplanted by CH₃Cl due to safety and regulatory advantages. A comparison of methylating agents is summarized below:

| Parameter | Monochloro Methane (CH₃Cl) | Dimethyl Sulfate |

|---|---|---|

| Toxicity | Low | High (Carcinogenic) |

| Reaction Pressure | 0.20–0.30 MPa | Ambient |

| Byproduct | NaCl (Non-toxic) | Sulfuric Acid (Corrosive) |

| Yield | ≥85% | 70–75% |

Data adapted from CN101659635A and CN102924347A.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Optimal methylation occurs at 82–93°C and 0.28 MPa, balancing reaction kinetics and reagent stability. Lower temperatures (<80°C) prolong reaction times, while higher pressures (>0.30 MPa) risk equipment failure.

Solvent Systems

Aqueous sodium bicarbonate solutions (pH 8–9) serve dual roles as reaction media and acid scavengers, neutralizing HCl byproducts. Non-polar solvents (e.g., toluene) are avoided due to incompatibility with ionic intermediates.

Analytical Methods for Quality Control

Chemical Reactions Analysis

Types of Reactions: Carbophenothion methyl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to carbophenothion under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Carbophenothion.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Pesticide Use

Carbophenothion methyl sulfone is primarily utilized in agriculture as a pesticide due to its effectiveness against a range of pests. It acts as an insecticide and acaricide, particularly in the protection of crops such as citrus fruits, cotton, and various vegetables. The compound's lipophilic nature allows it to persist on plant surfaces and in soil, providing long-term protection against pests like aphids and spider mites .

Mechanism of Action

The efficacy of carbophenothion methyl sulfone stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By blocking AChE activity, it leads to an accumulation of acetylcholine, causing overstimulation of the nervous system in target pests . This mechanism is similar to that of other organophosphates, making it effective for pest control.

Environmental Monitoring

Detection of Contamination

Due to its persistence in the environment, carbophenothion methyl sulfone serves as a useful biomarker for assessing contamination levels from its parent compound, carbophenothion. Studies have shown that it can be detected in water and soil samples long after the degradation of carbophenothion itself. This characteristic makes it valuable for environmental monitoring and assessing historical pesticide usage.

Case Study: Water Quality Assessment

In a study evaluating water quality in agricultural regions, researchers utilized carbophenothion methyl sulfone as an indicator of pesticide contamination. The presence of this metabolite correlated with agricultural runoff patterns, demonstrating its utility in environmental assessments.

Biochemical Research

Toxicological Studies

Research has indicated that carbophenothion methyl sulfone may exhibit toxicity levels comparable to or exceeding those of carbophenothion itself. Toxicological assessments are ongoing to better understand the health risks associated with exposure to this compound . These studies are crucial for evaluating the safety of using this pesticide in agricultural settings.

Potential Health Impacts

The neurotoxic effects of carbophenothion methyl sulfone necessitate careful examination regarding human exposure risks. Reports have highlighted instances of poisoning linked to carbophenothion exposure, emphasizing the need for stringent safety protocols when handling this compound .

Comparative Analysis with Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Carbophenothion | Parent compound; widely used insecticide | Highly toxic; restricted use |

| Carbophenothion methyl sulfone | Methylated derivative with similar properties | Enhanced stability and effectiveness |

| Phosphorodithioic acid derivatives | Structurally related compounds with pesticidal activities | Varying degrees of toxicity and environmental persistence |

Carbophenothion methyl sulfone stands out due to its specific oxidation state and the presence of the sulfone group, which enhances its stability compared to other derivatives.

Mechanism of Action

The mechanism of action of carbophenothion methyl sulfone involves the inhibition of cholinesterase, an essential enzyme in the production of neurotransmitters containing choline-based esters, such as acetylcholine. This inhibition disrupts the normal functioning of the nervous system, leading to the death of pests .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Carbophenothion Methyl Sulfone with structurally or functionally related sulfones, highlighting key differences in molecular properties and applications:

Anticancer Potential of Sulfones

Methyl sulfone derivatives (e.g., dimethyl sulfone) demonstrate anticancer activity by modulating hypoxia-induced pathways (e.g., HIF-1α suppression) and disrupting microtubule dynamics in metastatic cells . While Carbophenothion Methyl Sulfone’s bioactivity is unstudied, structurally similar sulfones like 2,3,5-trichlorophenyl methyl sulfone may share these properties .

Industrial and Agricultural Use

- Diphenyl sulfone : Utilized in high-performance polymers (e.g., polysulfones) due to thermal stability (>300°C) .

- Demeton-O-methyl sulfone : Broad-spectrum insecticide with residual activity in crops .

- 4-Bromophenyl Methyl Sulfone : Emerging applications in photoactive compounds and cross-coupling reactions .

Biological Activity

Carbophenothion methyl sulfone, a derivative of carbophenothion, is primarily recognized for its biological activity as an inhibitor of acetylcholinesterase (AChE). This compound's mechanism of action and its implications for both agricultural and toxicological contexts are critical areas of research.

Acetylcholinesterase Inhibition

Carbophenothion methyl sulfone exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. The inhibition leads to an accumulation of ACh, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate compounds, which are known for their neurotoxic effects in both insects and mammals .

Biological Activity

The biological activity of carbophenothion methyl sulfone can be categorized into several key areas:

- Insecticidal Properties : The compound is utilized as an insecticide due to its effectiveness in disrupting neurotransmission in target pests. Its lipophilic nature allows it to persist on treated surfaces, enhancing its efficacy against various insects .

- Toxicity to Non-target Organisms : While effective against pests, carbophenothion methyl sulfone poses risks to non-target organisms, including humans. Symptoms of exposure can include nausea, vomiting, diarrhea, and neurological effects such as confusion and muscle contractions .

- Environmental Impact : The compound's long residual activity raises concerns regarding its environmental persistence and potential bioaccumulation in non-target species .

Case Studies and Research Findings

Research has highlighted the significant biological effects associated with carbophenothion methyl sulfone. Below is a summary of notable studies:

Carbophenothion methyl sulfone is synthesized through the oxidation of carbophenothion using strong oxidizing agents like hydrogen peroxide or potassium permanganate. This process is crucial for obtaining high purity and yield necessary for both agricultural applications and research purposes .

Q & A

Q. What are the established analytical methods for quantifying Carbophenothion Methyl Sulfone in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for detection. Sample preparation typically involves solid-phase extraction (SPE) to isolate the compound from matrices like soil or water. Calibration curves should be validated using certified reference materials to ensure accuracy . For trace analysis, derivatization may enhance sensitivity, particularly for metabolites. Researchers must account for matrix effects (e.g., ion suppression in LC-MS/MS) by using internal standards like deuterated analogs .

Q. How is Carbophenothion Methyl Sulfone synthesized, and what are the critical reaction conditions?

Methodological Answer: The compound is synthesized via sulfur-methylation of carbophenothion using methylating agents like dimethyl sulfate under alkaline conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., acetonitrile for polarity), and stoichiometric ratios to minimize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Post-synthesis purification involves column chromatography, with purity verified by HPLC (>95%) .

Q. What safety protocols are essential when handling Carbophenothion Methyl Sulfone in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. Store the compound in airtight containers at 4°C to prevent degradation. Emergency protocols should address spills (neutralize with activated carbon) and exposure (immediate rinsing with water for 15 minutes). Toxicity data (e.g., LD50) must be reviewed prior to experiments, and disposal should comply with hazardous waste regulations .

Q. How do researchers design studies to assess the environmental persistence of Carbophenothion Methyl Sulfone?

Methodological Answer: Conduct soil microcosm experiments under controlled temperature and pH conditions. Measure half-life (t½) via first-order kinetics using repeated sampling over weeks. Assess abiotic degradation (hydrolysis, photolysis) by exposing the compound to UV light or varying pH buffers. Include controls with sterile soil to distinguish microbial vs. chemical degradation pathways. Data interpretation requires normalization to local environmental conditions (e.g., organic carbon content) .

Advanced Research Questions

Q. What molecular mechanisms explain Carbophenothion Methyl Sulfone’s interaction with acetylcholinesterase (AChE) in non-target organisms?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity at AChE’s catalytic site. Validate findings with in vitro enzyme inhibition assays, measuring IC50 values. Compare structural analogs to identify critical functional groups (e.g., sulfone moiety’s role in irreversible binding). Contradictory data may arise from species-specific AChE isoforms; address this by testing multiple models (e.g., human, avian, aquatic) .

Q. How can contradictory data on the compound’s metabolic pathways in mammalian systems be resolved?

Methodological Answer: Apply isotope-labeled Carbophenothion Methyl Sulfone (e.g., ¹⁴C-labeled) to track metabolites in liver microsomes. Use high-resolution mass spectrometry (HRMS) to distinguish oxidation products (e.g., sulfoxides vs. sulfones). Conflicting reports may stem from interspecies differences in cytochrome P450 isoforms; mitigate this by profiling metabolites across models (rats, humans). Statistical tools like PCA can identify outliers in datasets .

Q. What experimental designs are optimal for studying the compound’s multi-target effects in cancer cells, as seen with methyl sulfone analogs?

Methodological Answer: Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map hypoxia-related pathways (e.g., HIF-1α suppression). Use siRNA knockdown to validate target genes (e.g., glycolytic enzymes). Compare dose-response curves in normoxic vs. hypoxic conditions. Advanced studies should address paradoxical effects—e.g., methyl sulfone’s dual role in inhibiting metastasis while promoting iron homeostasis in normal cells .

Q. How do researchers evaluate the ecological risks of Carbophenothion Methyl Sulfone in aquatic ecosystems?

Methodological Answer: Conduct mesocosm studies to simulate exposure in freshwater systems. Measure bioaccumulation factors (BAFs) in algae, invertebrates, and fish. Use probabilistic models (e.g., Species Sensitivity Distributions) to estimate HC5 (hazardous concentration for 5% of species). Conflicting risk assessments often arise from variability in endpoint selection (mortality vs. sublethal effects); address this by integrating multi-tiered toxicity testing .

Methodological Resources

- Data Analysis : Use tools like R or Python for kinetic modeling and PCA .

- Literature Review : Prioritize databases like SciFinder and Web of Science, filtering by peer-reviewed journals and excluding non-academic sources (e.g., ) .

- Experimental Design : Follow systematic review frameworks (e.g., PRISMA) to minimize bias in data synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.